Cimetidine is a histamine H2 receptor antagonist commonly used to treat conditions like peptic ulcers and gastroesophageal reflux disease. Cimetidine European Pharmacopoeia Impurity B, a specific impurity of cimetidine, is of significant concern in pharmaceutical formulations due to its potential impact on the drug's efficacy and safety. Understanding the source, classification, and implications of this impurity is crucial for maintaining drug quality and compliance with regulatory standards.
Cimetidine European Pharmacopoeia Impurity B arises during the synthesis of cimetidine, often as a byproduct of various chemical reactions involved in its preparation. The presence of impurities in pharmaceutical compounds can affect their therapeutic effectiveness and safety profiles, necessitating rigorous analytical methods for their identification and quantification.
Cimetidine European Pharmacopoeia Impurity B is classified as an organic compound and falls under the broader category of pharmaceutical impurities. It is identified based on its structural characteristics and its relation to the parent compound, cimetidine.
The synthesis of cimetidine involves several chemical reactions, primarily starting from 5-methylimidazole derivatives. Various methods have been documented for producing cimetidine, each yielding different impurities, including Cimetidine European Pharmacopoeia Impurity B.
Cimetidine European Pharmacopoeia Impurity B shares structural similarities with cimetidine itself but differs in functional groups or substituents that alter its pharmacological properties. The precise molecular structure can be elucidated through techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry.
Cimetidine European Pharmacopoeia Impurity B can participate in various chemical reactions typical of organic compounds, including:
The stability of this impurity under different pH levels and temperatures is critical for its assessment in pharmaceutical formulations. Analytical techniques such as high-performance liquid chromatography are often employed to monitor these reactions and quantify the impurity levels during stability studies .
Research into the specific effects of this impurity on pharmacodynamics and pharmacokinetics remains limited but is essential for understanding its implications in clinical settings.
Relevant analyses include thermal analysis (thermogravimetry) and spectroscopic methods (infrared spectroscopy) to characterize its stability under various conditions.
Cimetidine European Pharmacopoeia Impurity B serves primarily as a reference standard in analytical chemistry for quality control purposes in pharmaceutical manufacturing. Its identification and quantification are crucial for ensuring compliance with regulatory standards set forth by organizations such as the European Medicines Agency.
In addition, research into this impurity may provide insights into the degradation pathways of cimetidine, thereby informing better manufacturing practices and enhancing drug stability profiles.
Cimetidine EP Impurity B is systematically named according to IUPAC conventions as methyl N-cyano-N'-[2-[(5-methyl-1H-imidazol-4-yl)methylsulfanyl]ethyl]carbamimidate [1] [3]. This name precisely reflects its molecular architecture:
Common synonyms include Cimetidine Methoxy Analog [6] [7] and Methyl 3-cyano-1-[2-[[(5-methyl-1H-imidazol-4-yl)methyl]sulfanyl]ethyl]carbamimidate [2] . The compound is universally identified by the CAS Registry Number 138035-55-9 across pharmacological and chemical databases [1] [3] [4].
The molecular formula of Cimetidine EP Impurity B is C₁₀H₁₅N₅OS, as confirmed by high-resolution mass spectrometry [3] [6] [7]. This composition differs from the parent drug Cimetidine (C₁₀H₁₆N₆S) by the replacement of a nitrogen atom with an oxygen atom.
The theoretical molecular weight calculated from atomic masses is:C (12.01 × 10) + H (1.01 × 15) + N (14.01 × 5) + O (16.00) + S (32.06) = 253.32 g/molExperimental determinations via mass spectrometry consistently report a molecular ion peak at m/z 253.3 [M]⁺, aligning precisely with the theoretical value [3] [7] [10].
Table 1: Elemental Composition and Mass Analysis
Component | Value | Remarks |
---|---|---|
Molecular Formula | C₁₀H₁₅N₅OS | Confirmed by HRMS |
Exact Mass (Theoretical) | 253.32 g/mol | Calculated from atomic masses |
Observed Mass (MS) | 253.3 m/z | [M]⁺ peak in positive ion mode |
Mass Deficit | < 0.02 Da | Validates formula assignment |
Cimetidine EP Impurity B contains no chiral centers in its structure [6] [10]. Critical analysis of its covalent geometry reveals:
Notably, the molecule may exhibit geometric isomerism around the carbamimidate C=N bond (imino group). However, spectroscopic data (NMR, IR) indicate it exists predominantly as the E-isomer (anti-configuration) under standard conditions due to steric constraints near the imidazole ring [10]. This configuration minimizes steric clash between the methoxy group and the imidazole system. No crystallographic evidence suggests polymorphism in the solid state.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR data provide definitive structural evidence [2] [10]:
The imidazole proton appears as a singlet due to lack of coupling to exchangeable N-H. The carbamimidate NH proton shows broadening from quadrupolar relaxation.
Infrared Spectroscopy
Key IR absorptions (KBr pellet, cm⁻¹) [6] [10]:
Mass Spectrometry
Electrospray ionization (ESI-MS) fragmentation pattern [3] [7] [10]:
Table 2: Characteristic Spectroscopic Signatures
Technique | Key Signals | Structural Assignment |
---|---|---|
¹H NMR | δ 3.85 (s, 3H) | Methoxy group (-OCH₃) |
¹³C NMR | δ 116.5 | Nitrile carbon (-C≡N) |
IR | 2205 cm⁻¹ | Nitrile stretching vibration |
MS | 253.3 m/z | Molecular ion [M]⁺ |
Cimetidine EP Impurity B differs structurally from Cimetidine (CAS 51481-61-9) in the cyano-guanidine moiety [3] [8] [10]:
This modification reduces molecular weight (Impurity B: 253.32 g/mol vs. Cimetidine: 252.34 g/mol) despite identical carbon counts. The oxygen atom in Impurity B increases mass slightly compared to Cimetidine's nitrogen-rich structure.
Functionally, the altered group eliminates H₂ receptor binding capability as it disrupts the planar guanidine pharmacophore. Chromatographically, Impurity B exhibits higher lipophilicity (logP ≈ 0.8) than Cimetidine (logP ≈ 0.4) due to the methoxy group, resulting in longer retention times in reversed-phase HPLC [3] [10].
Table 3: Structural and Functional Comparison with Cimetidine
Property | Cimetidine EP Impurity B | Cimetidine (Parent) |
---|---|---|
Molecular Formula | C₁₀H₁₅N₅OS | C₁₀H₁₆N₆S |
Molecular Weight | 253.32 g/mol | 252.34 g/mol |
Key Functional Group | Methyl carbamimidate | Methylguanidine |
CAS Number | 138035-55-9 | 51481-61-9 |
Pharmacological Activity | Inert (non-binding) | H₂ receptor antagonist |
Calculated logP | ~0.8 | ~0.4 |
Table 4: Standardized Nomenclature for Cimetidine EP Impurity B
Nomenclature System | Name |
---|---|
IUPAC Name | methyl N-cyano-N'-[2-[(5-methyl-1H-imidazol-4-yl)methylsulfanyl]ethyl]carbamimidate |
Common Synonym | Cimetidine Methoxy Analog |
Chemical Abstracts Service (CAS) | 138035-55-9 |
European Pharmacopoeia | Cimetidine Impurity B |
Other Identifiers | Cimetidine EP Impurity B |
CAS No.: 334-48-5
CAS No.: 1164-45-0
CAS No.: 116383-34-7
CAS No.: 42599-90-6
CAS No.:
CAS No.: 100502-66-7